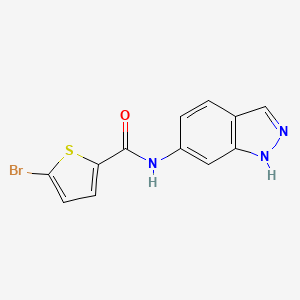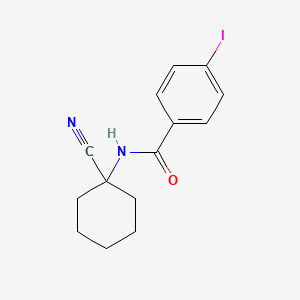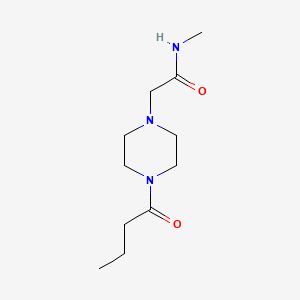![molecular formula C10H12N2O6S B7567169 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid, also known as SAAOA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. SAAOA is a sulfonamide derivative of glyoxylic acid and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to inhibit the activity of enzymes involved in inflammation and cancer progression. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to inhibit the production of inflammatory cytokines and chemokines in macrophages and to reduce the growth and invasion of cancer cells. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has also been shown to exhibit antimicrobial activity against various bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its versatility in various fields of research. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development. However, one of the limitations of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in drug development. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid and to optimize its chemical structure for improved solubility and bioavailability.
Métodos De Síntesis
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid can be synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride with glyoxylic acid in the presence of a suitable base. The reaction yields 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid as a white crystalline solid with a melting point of approximately 180°C.
Aplicaciones Científicas De Investigación
2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for drug development.
Propiedades
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-7(13)11-8-2-4-9(5-3-8)19(16,17)12-18-6-10(14)15/h2-5,12H,6H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCUNBBCQJNNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Imidazol-1-ylethylamino)methyl]-2-methoxyphenol](/img/structure/B7567104.png)

![N-[[4-(dimethylamino)phenyl]methyl]-N-methylbutanamide](/img/structure/B7567123.png)
![N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B7567131.png)

![1-[2-[[(4-Fluorophenyl)-phenylmethyl]amino]acetyl]imidazolidin-2-one](/img/structure/B7567140.png)
![1-[[4-(2,6-Dimethylmorpholine-4-carbonyl)anilino]methyl]-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7567153.png)

![1-[[2-(3,4-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7567177.png)
![N-(4-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide](/img/structure/B7567195.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)